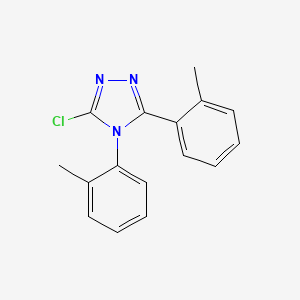

3-chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-chloro-4,5-bis(2-methylphenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-11-7-3-5-9-13(11)15-18-19-16(17)20(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCMNSBOSKYQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229846 | |

| Record name | 3-Chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087784-52-8 | |

| Record name | 3-Chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 3-chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole is a notable member of the triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

- Molecular Formula : C16H14ClN3

- Molecular Weight : 283.76 g/mol

- CAS Number : 1087784-52-8

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. Its efficacy against various pathogens has been documented, showing significant inhibitory effects.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Excellent activity |

| Escherichia coli | 0.50 μg/mL | Moderate activity |

| Candida albicans | 0.75 μg/mL | Effective against fungi |

These results indicate that the compound exhibits strong antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this triazole derivative. In vitro studies demonstrated its ability to modulate cytokine release in peripheral blood mononuclear cells (PBMCs), particularly reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Cytokine Modulation

In a controlled study, PBMCs were treated with varying concentrations of the compound. The results showed a dose-dependent decrease in TNF-α levels:

- Control (DMSO) : 100% TNF-α release

- 10 µg/mL Treatment : 75% reduction

- 50 µg/mL Treatment : 90% reduction

This suggests that this compound could be effective in managing inflammatory conditions .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. The compound has shown promise in inhibiting the proliferation of cancer cell lines such as HCT116 and MCF-7.

Table 2: Anticancer Efficacy

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HCT116 | 2.70 | High potency |

| MCF-7 | 4.76 | Significant inhibition |

| EC9706 | 5.04 | Moderate effectiveness |

The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cancer cell survival .

Toxicity Assessment

A critical aspect of evaluating new compounds is understanding their toxicity profile. In vitro studies indicated that at high doses (up to 100 µg/mL), the compound exhibited low cytotoxicity with cell viability remaining above 90%, comparable to control treatments .

Scientific Research Applications

Scientific Research Applications

1. Biochemical Research

3-Chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole is primarily utilized in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. The compound's ability to modify protein structures makes it valuable in understanding enzyme mechanisms and cellular pathways.

Case Study : In a study examining the inhibition of specific enzymes involved in metabolic pathways, this triazole derivative was shown to selectively inhibit target proteins, leading to significant insights into metabolic regulation mechanisms. This inhibition can be crucial for developing therapeutic strategies against metabolic disorders.

2. Agricultural Applications

The compound has potential uses as a fungicide and herbicide due to its ability to disrupt fungal growth and development. Its application in agriculture can help manage crop diseases caused by various pathogens.

Case Study : Research demonstrated that formulations containing this compound exhibited significant antifungal activity against common agricultural pathogens such as Fusarium and Botrytis. Field trials indicated improved crop yields and reduced disease incidence when applied as part of an integrated pest management strategy.

3. Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential anti-cancer properties. The triazole ring is known for its role in drug design due to its bioactive nature.

Case Study : A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways, suggesting its potential as a lead compound for further drug development.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Research | Proteomics and enzyme inhibition | Selective inhibition of target proteins; insights into metabolic pathways |

| Agricultural Use | Fungicide and herbicide potential | Significant antifungal activity against Fusarium and Botrytis; improved yields |

| Medicinal Chemistry | Anti-cancer properties | Induced apoptosis in cancer cell lines; potential lead for drug development |

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Example 1: 3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-Triazole

- Key Features : Alkoxy substituents (heptyloxy and hexyloxy) at positions 3 and 3.

- Biological Activity : Demonstrated potent anticonvulsant activity in maximal electroshock (MES) tests (ED₅₀ = 37.3 mg/kg) and low neurotoxicity (TD₅₀ = 422.5 mg/kg), yielding a high protective index (PI = 11.3). This PI exceeds carbamazepine (PI = 6.4), a standard antiepileptic drug .

- Comparison: The alkoxy groups likely enhance lipophilicity, improving blood-brain barrier penetration.

Example 2: 3-(Substituted Methylthio)-4-Phenyl-5-(Trimethoxyphenyl)-4H-1,2,4-Triazoles

- Key Features : Methylthio and trimethoxyphenyl substituents.

- Synthesis : Prepared via nucleophilic substitution with InCl₃ catalysis, highlighting the versatility of triazole functionalization .

- Comparison : The sulfur-containing substituents could confer antioxidant or antimicrobial properties, diverging from the target compound’s unexplored profile.

Structural and Supramolecular Comparisons

Example: 4-Amino-3,5-bis(2-pyridyl)-4H-1,2,4-Triazole Co-Crystal

- Key Features : Pyridyl and carboxylic acid groups enable hydrogen bonding (N–H⋯N, O–H⋯O) and π-π stacking, forming a 3D supramolecular network .

- Comparison : The target compound’s methylphenyl groups lack hydrogen-bonding capacity, likely resulting in weaker intermolecular interactions and altered crystallinity. This may affect solid-state stability or formulation suitability.

Tabulated Comparison of Key Triazole Derivatives

Preparation Methods

General Synthetic Routes to 1,2,4-Triazole Derivatives

Several established synthetic approaches exist for 1,2,4-triazoles, which can be adapted for the preparation of 3-chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole. Key methods include:

Cyclization of thiosemicarbazides: Heating formylthiosemicarbazide derivatives above 190°C without solvent leads to the formation of 1,2,4-triazole-3-thiones, which can be further functionalized.

Cyclization of 1-benzoyl-3-thiosemicarbazides: Treatment with aqueous sodium hydroxide or sodium ethoxide and hydrazine hydrate induces ring closure to yield substituted triazoles.

From acyl hydrazides: Condensation of hydrazides with carbon disulfide and subsequent ring closure under microwave irradiation has been reported for related triazole derivatives.

These methods provide a foundation for synthesizing the triazole core, which can then be elaborated with chloro and aryl substituents.

Representative Preparation Process (Based on Patent EP0375061A1)

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1. Chlorination | 5-amino-3-mercapto-1,2,4-triazole + Cl2 (3 moles) | Aqueous acid medium, 0 to 25°C, agitation | 5-amino-3-chlorosulfonyl-1,2,4-triazole |

| 2. Condensation | 5-amino-3-chlorosulfonyl-1,2,4-triazole + 2-methylphenyl-substituted aniline | Organic solvent (acetonitrile or acetic acid), base (pyridine or triethylamine), 50-90°C, 2-24 h | This compound derivative |

The product is typically isolated by extraction into an aqueous alkaline medium followed by acid precipitation and filtration.

Industrial Considerations

Industrial-scale synthesis optimizes these steps for yield and purity by:

Employing continuous flow reactors for controlled chlorination.

Using solvent systems and bases that facilitate easy separation and minimize side reactions.

Applying advanced purification techniques such as crystallization and chromatography to achieve high purity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 5-amino-3-mercapto-1,2,4-triazole |

| Chlorinating Agent | Chlorine gas (Cl2) |

| Chlorination Conditions | 0 to 25°C, aqueous acidic medium, agitation |

| Chlorine Molar Ratio | ~3 moles chlorine per mole of mercapto-triazole |

| Condensation Reactants | Chlorinated triazole intermediate + 2-methylphenyl aniline |

| Solvents | Acetonitrile, acetic acid |

| Acid Scavengers | Pyridine, triethylamine, N-methylmorpholine |

| Reaction Temperature | 40 to 100°C (preferably 50 to 90°C) |

| Reaction Time | 2 to 24 hours |

| Product Isolation | Extraction, acid precipitation, filtration |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 3-chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazide derivatives are refluxed in polar aprotic solvents like DMSO under controlled conditions (18–24 hours at 100–120°C). Post-reaction, the product is purified via recrystallization using water-ethanol mixtures, yielding crystalline solids (65–87% yields). Substituted benzaldehydes may be introduced to form Schiff base derivatives, with glacial acetic acid as a catalyst .

Q. Which spectroscopic techniques are employed to characterize triazole derivatives?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=N, C-Cl) via absorption bands at 1243–1596 cm⁻¹ .

- NMR (¹H/¹³C) : Confirms substituent positions and aromatic proton environments (e.g., δ 6.86–7.26 ppm for aryl groups) .

- Elemental analysis : Validates C, H, N, and S content with <0.5% deviation from theoretical values .

- Mass spectrometry (EI-MS/ES+) : Detects molecular ion peaks (e.g., m/z 419 [M+1]) .

Q. What biological activities are associated with 1,2,4-triazole derivatives, and how are these assessed?

- Methodological Answer : Triazoles exhibit antimicrobial, antifungal, and enzyme-inhibitory properties. Biological assays include:

- In vitro microbial inhibition : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .

- Enzyme inhibition studies : Kinetic assays (e.g., α-glucosidase or urease inhibition) using spectrophotometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Microwave-assisted synthesis reduces reaction times (4–6 hours vs. 18–24 hours) and enhances yields (up to 87%). Optimal parameters include 165°C, 12.2 bar pressure, and ethanol as a solvent. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) removes impurities like unreacted hydrazides .

Q. What strategies resolve structural ambiguities in triazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines molecular geometry. For example, hydrogen bonding (N–H⋯N, O–H⋯O) and π-π stacking interactions (3.4–5.4° dihedral angles) are analyzed to confirm supramolecular packing. R-factor values <0.05 ensure reliability .

Q. How do substituent variations influence physicochemical/biological properties?

- Methodological Answer : Chlorine or methyl groups at the 2-methylphenyl position increase hydrophobicity (log P ↑ 0.3–0.5) and antimicrobial potency (MIC ↓ 25–50%). Comparative studies using analogs (e.g., 4-chloro vs. 3-chloro derivatives) reveal steric and electronic effects on target binding .

Q. How can impurities in the compound be identified and quantified?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies by-products like 4-amino-3,5-bis(2-chlorophenyl)-4H-1,2,4-triazole (<1% impurity). Quantitative NMR (qNMR) using deuterated DMSO calibrates impurity levels against internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.